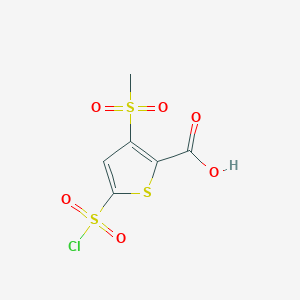

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid

Description

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is a thiophene-based compound featuring two sulfonyl functional groups: a chlorosulfonyl (-SO₂Cl) group at position 5 and a methanesulfonyl (-SO₂CH₃) group at position 2. These substituents confer high reactivity, making the compound valuable as a synthetic intermediate in pharmaceuticals and agrochemicals. The chlorosulfonyl group is a potent leaving group, enabling nucleophilic substitutions, while the methanesulfonyl group enhances electron-withdrawing effects, stabilizing intermediates in multi-step syntheses.

Properties

IUPAC Name |

5-chlorosulfonyl-3-methylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO6S3/c1-15(10,11)3-2-4(16(7,12)13)14-5(3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJIXAFTNOCAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a thiophene derivative, followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong chlorinating agents such as phosphorus pentachloride (PCl5) and sulfur trioxide (SO3) to introduce the chlorosulfonyl group . The methanesulfonyl group can be introduced using methanesulfonyl chloride (CH3SO2Cl) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Chlorinating Agents: Phosphorus pentachloride (PCl5), sulfur trioxide (SO3).

Sulfonating Agents: Methanesulfonyl chloride (CH3SO2Cl).

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

Sulfonic Acid Derivatives: Formed through hydrolysis of the chlorosulfonyl group.

Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic Acid

- Structure : Chlorosulfonyl (-SO₂Cl) at position 5, methyl (-CH₃) at position 3.

- Key Differences : The methyl group lacks the electron-withdrawing and stabilizing effects of methanesulfonyl. This reduces its utility in reactions requiring electrophilic activation.

- Applications : Primarily used in alkylation or as a precursor for less complex derivatives .

Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate

- Structure : Chlorosulfonyl (-SO₂Cl) at position 3, methyl ester (-COOCH₃) at position 2.

- Key Differences : The ester group modifies solubility (lipophilic) and reactivity, favoring transesterification over direct nucleophilic substitution.

- Applications : Intermediate in synthesizing polymer additives or agrochemicals .

5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid

- Structure : Sulfamoyl (-SO₂NH₂) at position 2, chloro (-Cl) at position 4.

- Key Differences: Sulfamoyl groups are less reactive than chlorosulfonyl, limiting use in coupling reactions.

- Applications : Antimicrobial or enzyme inhibitor scaffolds .

5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic Acid

- Structure: Tosylamino (-NHSO₂C₆H₄CH₃) at position 3, 4-fluorophenyl at position 5.

- Key Differences : Bulky aryl substituents reduce solubility in polar solvents but improve binding to hydrophobic enzyme pockets.

- Applications : Targeted drug design (e.g., kinase inhibitors) .

Biological Activity

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid (CSMTCA) is a thiophene derivative characterized by the presence of chlorosulfonyl and methanesulfonyl groups, along with a carboxylic acid functional group. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula of CSMTCA is C₅H₄ClO₄S₂, and its molecular weight is approximately 304.75 g/mol. The compound exhibits multiple functional groups that contribute to its reactivity and biological interactions:

- Chlorosulfonyl group : Enhances electrophilicity, facilitating nucleophilic attack.

- Methanesulfonyl group : Provides additional sites for substitution reactions.

- Carboxylic acid group : Imparts acidic properties and potential for hydrogen bonding.

CSMTCA's biological activity is primarily attributed to its ability to interact with various biomolecules through covalent bonding. The mechanism can be summarized as follows:

- Nucleophilic Substitution : The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of biologically active derivatives.

- Inhibition of Enzymatic Activity : By forming covalent bonds with enzyme active sites, CSMTCA may inhibit specific biochemical pathways.

- Alteration of Cellular Signaling : The compound's interaction with cellular receptors can modulate signaling cascades.

Biological Activities

Research has indicated that CSMTCA exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that CSMTCA may inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt cellular processes.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that CSMTCA could induce apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of CSMTCA:

- Antimicrobial Efficacy :

-

Cytotoxicity in Cancer Cells :

- In vitro assays showed that CSMTCA could reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation. This suggests potential applications in cancer therapeutics.

- Inflammatory Response Modulation :

Comparative Analysis

To better understand the unique properties of CSMTCA, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Chlorosulfonic Acid | HSO₃Cl | Limited biological activity | Primarily used as a reagent |

| Methanesulfonic Acid | CH₃SO₃H | Mild antimicrobial properties | Less reactive than CSMTCA |

| Thiophene-2-carboxylic Acid | C₅H₄O₂S | Moderate antibacterial activity | Lacks sulfonyl groups |

CSMTCA stands out due to its combination of reactive functional groups, which enhance its biological activity compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of sulfonyl-substituted thiophene derivatives often involves multi-step reactions. For example, chlorosulfonation of precursor molecules (e.g., iodobenzoic acid derivatives) under inert gas (argon) at controlled temperatures (e.g., 115°C) is critical to avoid side reactions . Purification via column chromatography and recrystallization is recommended to achieve >95% purity. Reaction monitoring using TLC or HPLC ensures completion before isolation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the thiophene ring. For instance, coupling constants in ¹H NMR can distinguish between sulfonyl and carboxylic acid groups . High-resolution mass spectrometry (HRMS) with DART-MS or LC-MS provides exact mass validation (e.g., m/z 554.2489 observed vs. calculated) . Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) prevents hydrolysis . Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) should be conducted via accelerated degradation studies monitored by HPLC to identify decomposition pathways .

Advanced Research Questions

Q. How does the reactivity of the chlorosulfonyl group in this compound compare to other sulfonyl derivatives in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl group exhibits higher electrophilicity compared to methanesulfonyl groups. Kinetic studies using amines (e.g., 4-butylaniline) in polar aprotic solvents (e.g., pyridine) show faster substitution rates, with reaction completion within 2–4 hours at room temperature . Competing hydrolysis can be minimized by maintaining anhydrous conditions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Co-elution of sulfonic acid byproducts during HPLC analysis is common. Use of orthogonal methods (e.g., ion-pair chromatography with MS detection) improves resolution . For halogenated impurities (e.g., residual chloride), ion chromatography with conductivity detection provides ppb-level sensitivity .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.